(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid
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Overview
Description
(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group, an oxolan-2-yl group, and a formamido group attached to a propanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydroxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with a halogenating agent to introduce the hydroxy group.
Introduction of the oxolan-2-yl group: The hydroxyphenyl intermediate is then reacted with an oxirane derivative under acidic or basic conditions to form the oxolan-2-yl group.
Attachment of the formamido group: The resulting compound is treated with a formamide derivative in the presence of a coupling agent to introduce the formamido group.
Formation of the propanoic acid backbone: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the propanoic acid backbone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The formamido group can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the formamido group can yield amines.
Scientific Research Applications
(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)amino]propanoic acid: Similar structure but with an amino group instead of a formamido group.
(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)carbamoyl]propanoic acid: Similar structure but with a carbamoyl group instead of a formamido group.
Uniqueness
(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
1101660-26-7 |
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Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(oxolane-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO5/c16-10-5-3-9(4-6-10)8-11(14(18)19)15-13(17)12-2-1-7-20-12/h3-6,11-12,16H,1-2,7-8H2,(H,15,17)(H,18,19)/t11-,12?/m0/s1 |
InChI Key |
WREBNZZCZWHLLS-PXYINDEMSA-N |
Isomeric SMILES |
C1CC(OC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1CC(OC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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